1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea
Description
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17-15-20(8-12-22-17)25-13-9-19(10-14-25)16-24-21(26)23-11-7-18-5-3-2-4-6-18/h2-6,8,12,15,19H,7,9-11,13-14,16H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBBXCKTJOSSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The introduction of the 2-methylpyridin-4-yl group to piperidine typically employs nucleophilic substitution or transition metal-catalyzed coupling. A validated approach involves reacting 4-hydroxypiperidine with 4-chloro-2-methylpyridine under basic conditions:
Procedure :
- Reagents : 4-Hydroxypiperidine (1.0 eq), 4-chloro-2-methylpyridine (1.2 eq), Cs₂CO₃ (2.5 eq)
- Solvent : Dimethylformamide (DMF), anhydrous
- Conditions : 80°C, 24 h under nitrogen.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (CH₂Cl₂:MeOH, 95:5).
- Yield : ~75%.
Aminomethylation at Piperidine C-4
The 4-position of piperidine is alkylated using paraformaldehyde and ammonium chloride via the Eschweiler-Clarke reaction:
Procedure :
- Reagents : 1-(2-Methylpyridin-4-yl)piperidine (1.0 eq), paraformaldehyde (3.0 eq), NH₄Cl (1.5 eq)
- Solvent : Methanol
- Conditions : Reflux, 12 h.
- Workup : Neutralization with NaOH, extraction with ethyl acetate, and drying over Na₂SO₄.
- Yield : ~68%.
Synthesis of Phenethyl Isocyanate
Phenethyl isocyanate is prepared from phenethylamine using bis(trichloromethyl)carbonate (BTC):
Procedure :
- Reagents : Phenethylamine (1.0 eq), BTC (0.33 eq), triethylamine (3.0 eq)
- Solvent : Tetrahydrofuran (THF), anhydrous
- Conditions : 0°C to room temperature, 4 h.
- Workup : Filtration to remove triethylamine hydrochloride, solvent evaporation.
- Yield : ~85%.
Urea Bond Formation
The final step involves reacting the aminomethyl-piperidine intermediate with phenethyl isocyanate:
Procedure :
- Reagents : 1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl amine (1.0 eq), phenethyl isocyanate (1.2 eq)
- Solvent : Dichloromethane (DCM), anhydrous
- Conditions : Room temperature, 8 h.
- Workup : Washing with water, brine, and purification via recrystallization (hexane:EtOAc, 7:3).
- Yield : ~82%.
Analytical Characterization
Table 1: Spectroscopic Data for 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea
| Parameter | Data |
|---|---|
| Molecular Formula | C₂₁H₂₉N₅O |
| ESI-MS (m/z) | 384.2 [M + H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J = 5.2 Hz, 1H, pyridyl), 7.25–7.15 (m, 5H, phenyl), 4.75 (t, J = 5.6 Hz, 1H, NH), 3.42–3.35 (m, 2H, CH₂NH), 2.85–2.70 (m, 4H, piperidinyl) |
| HPLC Purity | 98.5% (C18 column, MeCN:H₂O 70:30, 1.0 mL/min) |
Optimization and Challenges
- Piperidine-Pyridyl Coupling : The use of Cs₂CO₃ in DMF provided superior yields compared to K₂CO₃ due to enhanced solubility of intermediates.
- Urea Formation : Excess isocyanate (1.2 eq) minimized dimerization side products.
- Purification : Silica gel chromatography effectively removed unreacted amine, while recrystallization improved final compound purity.
Chemical Reactions Analysis
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea can be compared with other similar compounds, such as:
1-(2-Methylpyridin-4-yl)piperidine: This compound shares the pyridine and piperidine rings but lacks the phenethylurea moiety.
3-Phenethylurea: This compound contains the phenethylurea group but lacks the pyridine and piperidine rings.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components.
Biological Activity
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, includes a urea moiety linked to a piperidine and a phenethyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.5 g/mol. The structure features several functional groups that may influence its biological activity, including:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 2034287-26-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthesis route includes:
- Formation of the Piperidine Intermediate : Reaction between 2-methylpyridine and piperidine.
- Introduction of the Phenethyl Group : Coupling reactions to attach the phenethyl moiety.
- Urea Formation : Reaction with isocyanates or carbodiimides to form the urea linkage.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
The mechanism of action for this compound is not fully elucidated but may involve interactions with specific receptors or enzymes in biological pathways. Studies suggest it may act on targets related to neuropharmacology and oncology.
Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : Research has indicated possible interactions with neurotransmitter systems, which may position it as a candidate for treating neurological disorders.
Case Studies
Case Study 1: Anticancer Evaluation
In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be in the low micromolar range, indicating potent activity.
Case Study 2: Neuropharmacological Assessment
A study investigating the effects of this compound on rat models showed significant alterations in behavior indicative of anxiolytic effects. The compound was administered at varying doses, with behavioral assessments conducted using standard anxiety tests such as the elevated plus maze.
Comparative Analysis
To understand the efficacy and potential applications of this compound, it can be compared with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(2-Fluorophenyl)-3-(piperidinyl)urea | Anticancer | Inhibition of cell cycle progression |
| 1-(2-Chlorophenyl)-3-(piperidinyl)urea | Neuroprotective | Modulation of neurotransmitter release |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-phenethylurea?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine core. Key steps include:
- Step 1 : Coupling of 2-methylpyridine-4-amine with a piperidin-4-ylmethyl intermediate via nucleophilic substitution or reductive amination.
- Step 2 : Urea formation via reaction of the intermediate with phenethyl isocyanate or carbamate derivatives.
- Optimization : Solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility, while bases such as triethylamine enhance reaction efficiency. Temperature control (e.g., 0–25°C) minimizes side reactions .
- Validation : Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC, followed by purification via column chromatography .
Q. How can researchers confirm the structural integrity of the compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methylpyridinyl, phenethylurea groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H]+ peak).
- X-ray Crystallography : If crystalline, provides bond lengths/angles for piperidine and urea moieties .
Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?
- Methodological Answer :
- Solubility : Likely soluble in polar organic solvents (e.g., DMSO, DMF) due to the urea and pyridinyl groups. Aqueous solubility may require co-solvents like ethanol .
- Stability : Stable at room temperature in inert atmospheres but sensitive to extreme pH (<3 or >10) or prolonged exposure to light. Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace phenethyl with substituted benzyl groups) and compare bioactivity.
- Key Parameters : Measure binding affinity (e.g., IC in enzyme assays) and selectivity (e.g., receptor subtype profiling).
- Case Study : Structural analogs with methoxy or halogen substitutions on the phenyl ring showed enhanced receptor selectivity in related urea derivatives .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation time). For example, conflicting IC values may arise from differences in ATP concentrations in kinase assays.
- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay reproducibility .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .
Q. What computational strategies can predict the compound’s reactivity or metabolite profiles?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., urea hydrolysis under acidic conditions).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., piperidine-pyridinyl flexibility in receptor binding).
- Tools : Software like Gaussian or Schrödinger Suite, validated against experimental kinetic data .
Q. How can experimental design (DoE) optimize reaction yields and purity?
- Methodological Answer :
- Factors : Screen variables (temperature, solvent ratio, catalyst loading) using a fractional factorial design.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 65% yield at 25°C with 1.2 eq. triethylamine).
- Case Study : A Plackett-Burman design reduced synthesis steps for a related piperidine-urea compound by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
